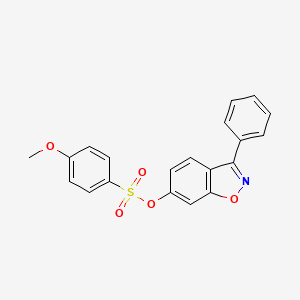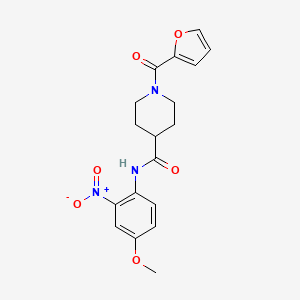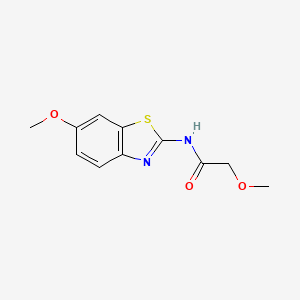![molecular formula C25H25N3O2 B14936957 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14936957.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and phenylethylamine, which undergo condensation reactions with 4-methoxyphenylpropanamide under controlled conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: An organic heterocyclic compound containing a benzene ring fused to an imidazole ring.
Methylbenzimidazole: A derivative of benzimidazole with a methyl group attached.
Phenylbenzimidazole: A derivative of benzimidazole with a phenyl group attached.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific structural features, including the presence of both benzimidazole and methoxyphenyl groups.
Propiedades
Fórmula molecular |
C25H25N3O2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25N3O2/c1-30-20-14-11-18(12-15-20)13-16-24(29)26-23(17-19-7-3-2-4-8-19)25-27-21-9-5-6-10-22(21)28-25/h2-12,14-15,23H,13,16-17H2,1H3,(H,26,29)(H,27,28) |
Clave InChI |
DVLILDUXHHQTSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone](/img/structure/B14936882.png)
![5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B14936883.png)

![2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14936889.png)
![trans-4-[({[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936899.png)
![trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936909.png)
![1-(1H-indazol-3-yl)-4-{[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14936927.png)
![2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B14936929.png)
![11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B14936930.png)
![3-(4-Methoxyphenyl)-5-{2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B14936938.png)

![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14936964.png)
![N-(7-methoxyquinolin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14936970.png)
